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Compound of Interest

2,6-Bis((S)-4-phenyl-4,5-
Compound Name:
dihydrooxazol-2-yl)pyridine

Cat. No.: B067381

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization
of the chiral ligand (S,S)-Ph-pybox, chemically known as 2,6-bis[(4S)-4-phenyl-4,5-
dihydrooxazol-2-yl]pyridine. (S,S)-Ph-pybox is a C2-symmetric tridentate ligand widely
employed in asymmetric catalysis. A thorough understanding of its spectroscopic properties is
essential for its synthesis, quality control, and the characterization of its metal complexes. This
document outlines the expected data from various spectroscopic techniques, detailed
experimental protocols, and a workflow for its synthesis.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data for (S,S)-Ph-pybox.

Table 1: General and Physical Properties
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Property Value Reference
CAS Number 174500-20-0 [1][2][3]
Molecular Formula C23H19N302 [1112]14]
Molecular Weight 369.42 g/mol [1114]
Melting Point 171-175 °C [11[3]

Optical Activity [a]2°/D

-224° (c=1 in CHCIs)

[1]

Table 2: Nuclear Magnetic Resonance (NMR)
Spectroscopy Data

Note: Experimentally determined high-resolution NMR data for (S,S)-Ph-pybox is not readily

available in the public domain. The following are predicted chemical shifts based on the

analysis of closely related structures and general principles of NMR spectroscopy. Actual

values may vary.

H NMR (500 MHz, CDClIs)

Chemical Shift (6, ppm) Multiplicity Assignment

~8.15 d 2H, Pyridine-H (ortho)
~7.90 t 1H, Pyridine-H (para)
~7.40 - 7.20 m 10H, Phenyl-H

~5.50 dd 2H, Oxazoline-CH
~4.80 t 2H, Oxazoline-CH:2
~4.30 dd 2H, Oxazoline-CH:2

13C NMR (125 MHz, CDCls)
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Chemical Shift (6, ppm)

Assignment

~164.0 C=N (Oxazoline)
~148.0 C-N (Pyridine)

~141.0 C-ipso (Phenyl)
~137.0 C-para (Pyridine)
~128.5 C-ortho/meta (Phenyl)
~126.0 C-para (Phenyl)
~124.0 C-meta (Pyridine)
~75.0 CH (Oxazoline)

~70.0 CHz (Oxazoline)

Table 3: Infrared (IR) Spectroscopy Data

Wavenumber (cm~?) Intensity Assignment

~3060 Medium Aromatic C-H Stretch
~2970 Medium Aliphatic C-H Stretch
~1650 Strong C=N Stretch (Oxazoline)
~1590 Strong C=C Stretch (Pyridine Ring)
~1495 Medium C=C Stretch (Phenyl Ring)
~1450 Medium CHz Scissoring

~1250 Strong C-O-C Asymmetric Stretch
~1050 Strong C-O-C Symmetric Stretch
750 & ~700 Strong C-H Out-of-plane Bending

(Aromatic)

Table 4: Ultraviolet-Visible (UV-Vis) Spectroscopy Data
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A_max (nm) Solvent Assignment
~260 Acetonitrile T - 10* (Pyridine)
~280 Acetonitrile T - 11* (Phenyl)

Iahlg_E._Mass_Sp_eﬂLQmﬂnL(MS)_Qata

Technique Mode Assignment
ESI Positive 370.1550 [M+H]*
ESI Positive 392.1369 [M+Na]*

Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic characterization of (S,S)-Ph-pybox
are provided below.

Synthesis of (S,S)-Ph-pybox

The synthesis of (S,S)-Ph-pybox is typically achieved through the condensation of pyridine-2,6-
dicarbonitrile with two equivalents of (S)-phenylglycinol.

Materials:

Pyridine-2,6-dicarbonitrile

(S)-Phenylglycinol

Anhydrous Zinc(Il) chloride (catalyst)

Anhydrous Toluene (solvent)

Methanol

Dichloromethane

Hexane
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 Silica gel for column chromatography

Procedure:

To a solution of pyridine-2,6-dicarbonitrile (1.0 eq) in anhydrous toluene, add (S)-
phenylglycinol (2.2 eq).

e Add a catalytic amount of anhydrous zinc(Il) chloride (0.1 eq).

o Reflux the reaction mixture for 24-48 hours, monitoring the progress by Thin Layer
Chromatography (TLC).

o After completion, cool the reaction mixture to room temperature and remove the solvent
under reduced pressure.

o Dissolve the crude product in dichloromethane and wash with water to remove the catalyst.

» Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure.

» Purify the crude product by column chromatography on silica gel using a hexane/ethyl
acetate gradient to afford (S,S)-Ph-pybox as a white solid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

» Dissolve 5-10 mg of (S,S)-Ph-pybox in approximately 0.6 mL of deuterated chloroform
(CDCls).

« Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean,
dry 5 mm NMR tube.

e Cap the NMR tube.
1H NMR Spectroscopy:

e Instrument: 500 MHz NMR Spectrometer
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» Solvent: CDClsz

e Temperature: 298 K

e Pulse Program: Standard single-pulse experiment
e Number of Scans: 16

» Relaxation Delay: 2.0 s

13C NMR Spectroscopy:

e Instrument: 125 MHz NMR Spectrometer

» Solvent: CDClsz

e Temperature: 298 K

e Pulse Program: Proton-decoupled single-pulse experiment
e Number of Scans: 1024

o Relaxation Delay: 2.0 s

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

e Ensure the ATR crystal is clean by wiping it with isopropanol.

e Place a small amount of the solid (S,S)-Ph-pybox sample directly onto the ATR crystal.

o Apply pressure using the anvil to ensure good contact between the sample and the crystal.
Data Acquisition:

 Instrument: FTIR Spectrometer with ATR accessory

e Spectral Range: 4000 - 400 cm™1
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¢ Resolution: 4 cm—1

e Number of Scans: 32

Ultraviolet-Visible (UV-Vis) Spectroscopy

Sample Preparation:

e Prepare a stock solution of (S,S)-Ph-pybox in a spectroscopic grade solvent (e.g.,
acetonitrile) of a known concentration (e.g., 1 mg/mL).

 Dilute the stock solution to an appropriate concentration (e.g., 0.01 mg/mL) to ensure the
absorbance is within the linear range of the instrument (typically < 1.0).

Data Acquisition:
e Instrument: UV-Vis Spectrophotometer

Solvent: Acetonitrile

Spectral Range: 200 - 800 nm

Scan Speed: Medium

Baseline: Use the same solvent as a blank to record the baseline.

Mass Spectrometry (MS)

Sample Preparation (Electrospray lonization - ESI):

e Prepare a dilute solution of (S,S)-Ph-pybox in a suitable solvent for ESI, such as methanol or
acetonitrile (e.g., 10 pg/mL).

e A small amount of formic acid may be added to promote protonation for positive ion mode.
Data Acquisition:

 Instrument: High-Resolution Mass Spectrometer with an ESI source
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lonization Mode: Positive

Mass Range: m/z 100 - 1000

Capillary Voltage: 3.5 kV

Cone Voltage: 30 V

Source Temperature: 120 °C

Desolvation Temperature: 350 °C

Synthesis Workflow

The following diagram illustrates the synthesis of (S,S)-Ph-pybox.
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Caption: Synthesis workflow for (S,S)-Ph-pybox.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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